1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity, and a thiophene ring, which contributes to its chemical reactivity.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(8-11-2-1-7-17-11)14-5-6-15-10(9-14)3-4-13-15/h1-4,7H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAPGOILFRKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene ring. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrazine core is known to interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity.
Thiophene-containing compounds: These compounds feature the thiophene ring and may have different core structures, affecting their chemical reactivity and applications.
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of both the dihydropyrazolo and thiophene moieties suggests a diverse range of interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carbonyl group (ethanone) and a thiophene ring, which are critical for its biological activity. The dihydropyrazolo framework contributes to its reactivity and potential as a kinase inhibitor.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit various cancer cell lines. A notable study demonstrated that derivatives with a dihydropyrazolo structure exhibited cytotoxic effects against leukemia subpanel cell lines with GI50 values ranging from 1.64 to 4.58 μM .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 4d | Leukemia | 2.12 |
| 4f | Leukemia | 1.64 |
This suggests that this compound may possess similar or enhanced activity against various cancer types.
Kinase Inhibition
The compound has been investigated for its potential as an inhibitor of RIP1 kinase, which is involved in inflammatory processes and apoptosis. Inhibition of RIP1 kinase can lead to therapeutic benefits in conditions such as cancer and neurodegenerative diseases . The structural features of the compound allow it to interact effectively with the kinase's active site.
Study on Pyrazoline Derivatives
A study on novel pyrazoline derivatives indicated that compounds with similar dihydropyrazolo structures demonstrated significant anticancer activity against various human cancer cell lines . This reinforces the hypothesis that this compound could exhibit comparable effects.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds highlight the importance of specific functional groups in enhancing biological activity. For instance, modifications in the thiophene or pyrazolo moieties can significantly alter potency and selectivity against targeted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
